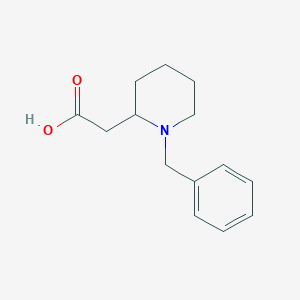

1-Benzyl-2-piperidineacetic Acid

Vue d'ensemble

Description

1-Benzyl-2-piperidineacetic Acid is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atomThe presence of the piperidine ring is notable as it is a common structural motif in many pharmacologically active compounds .

Mécanisme D'action

Target of Action

1-Benzyl-2-piperidineacetic Acid is a derivative of piperidine . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, some piperidine derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .

Biochemical Pathways

It’s known that each metabolic pathway consists of a series of biochemical reactions that are connected by their intermediates .

Result of Action

Some piperidine derivatives have shown to inhibit cox enzymes, leading to anti-inflammatory effects .

Action Environment

It’s important to note that environmental factors can significantly impact the action of chemical compounds .

Analyse Biochimique

Biochemical Properties

1-Benzyl-2-piperidineacetic Acid, as a derivative of piperidine, may share some of the biochemical properties of piperidine compounds. Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

They influence cell function by regulating crucial signaling pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . They exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-piperidineacetic Acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperidine to form N-benzylpiperidine, which is then reacted with chloroacetic acid under basic conditions to yield the target compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2-piperidineacetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 1-benzyl-2-piperidineacetic acid derivatives exhibit promising anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors. These compounds often work by inducing apoptosis and inhibiting tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways related to cancer progression .

Neurological Disorders

The compound has potential applications in treating neurological disorders such as Alzheimer's disease. Studies have demonstrated that derivatives can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain. This inhibition can enhance cognitive function and provide neuroprotective effects . Furthermore, compounds featuring the piperidine moiety are being explored for their antioxidant properties, which may offer additional therapeutic benefits against neurodegeneration.

Cardiovascular Health

This compound has been studied for its role in cardiovascular health, particularly concerning thrombotic disorders. It has shown efficacy in preventing thrombosis by acting on glycoprotein complexes involved in platelet aggregation. This action could be beneficial in managing conditions like coronary artery disease and during surgical procedures where thrombus formation poses a risk .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives that were evaluated for their anticancer activity. The most effective compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. The study emphasized the importance of structural modifications to enhance biological activity .

Case Study 2: Alzheimer's Disease Treatment

In another investigation, a derivative of this compound was tested for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated improved cognitive performance in animal models, suggesting that this compound could be a candidate for further development as an Alzheimer's treatment .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Therapy | Induces apoptosis and inhibits tumor growth in various cancer cell lines | This compound derivatives |

| Neurological Disorders | Inhibits cholinesterase enzymes; potential neuroprotective effects | Cholinesterase inhibitors |

| Cardiovascular Health | Prevents thrombosis; acts on glycoprotein complexes involved in platelet aggregation | Glycoprotein complex inhibitors |

Comparaison Avec Des Composés Similaires

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

Uniqueness: 1-Benzyl-2-piperidineacetic Acid is unique due to its specific structural features and the presence of both benzyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

1-Benzyl-2-piperidineacetic acid is a compound that falls under the category of piperidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

Piperidine derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer : The compound shows potential in inhibiting the growth of various cancer cell lines.

- Antimicrobial : It has demonstrated efficacy against a variety of pathogens.

- Anti-inflammatory : The compound may modulate inflammatory responses.

- Neuroprotective : Potential applications in neurodegenerative diseases have been noted.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation and microbial survival.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

- Cell Signaling Pathways : The compound may modulate key signaling pathways, such as those involving apoptosis and cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound was tested against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 50.0 |

| OVCAR-3 | 40.0 |

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains, with studies indicating its potential as an antimicrobial agent. The exact mechanisms involve disrupting microbial cell walls or inhibiting essential metabolic enzymes.

Study on Cancer Cell Lines

In a controlled laboratory setting, researchers evaluated the effects of varying dosages of this compound on cancer cell lines:

- Low Doses : Enhanced metabolic processes in cancer cells.

- High Doses : Induced apoptosis through activation of caspase pathways.

This study emphasizes the dosage-dependent effects of the compound on cellular responses .

Neuroprotective Effects

A separate investigation explored the neuroprotective properties of the compound in animal models of neurodegenerative diseases. Results indicated that it could inhibit acetylcholinesterase activity, potentially benefiting conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and tissue distribution, essential for its therapeutic applications. Studies indicate that the compound is rapidly absorbed and distributed throughout the body, with a half-life conducive to maintaining therapeutic levels in circulation .

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKRTHWDKJFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.